3-benzyl-8-(2-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “3-Benzyl-8-((2-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule that contains several functional groups. It has a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a benzyl group (a benzene ring attached to a CH2 group), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon), and a 2-chlorophenyl group (a benzene ring with a chlorine atom and a carbon atom attached) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a spirocyclic backbone. The presence of these groups will influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the benzyl group could undergo oxidation reactions, and the sulfonyl group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a benzene ring could contribute to its stability and the sulfonyl group could influence its polarity .Scientific Research Applications
Antimicrobial Applications
Research on N-halamine-coated cotton, using a precursor related to the specified compound, has shown promise in antimicrobial and detoxification applications. The coated cotton fabrics demonstrated significant antimicrobial efficacies against Staphylococcus aureus and Escherichia coli O157:H7, influenced by chlorine loadings and surface hydrophobicities. This application is particularly relevant for creating antimicrobial surfaces and materials for use in medical and healthcare settings to prevent the spread of infections (Ren et al., 2009).
Anticonvulsant Activity
Several studies have investigated the anticonvulsant activity of derivatives related to "3-Benzyl-8-((2-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione." These studies found that certain derivatives displayed anticonvulsant activity in various tests, suggesting potential therapeutic applications for neurological disorders. The modifications to these compounds, such as the introduction of aromatic areas and fluorinated substituents, have been explored to optimize their efficacy and neurotoxicity profiles, indicating the chemical versatility and potential of this compound class for drug development (Obniska et al., 2006).
Materials Science
In the realm of materials science, compounds structurally related to "3-Benzyl-8-((2-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" have been synthesized with potential applications in creating new materials. For example, novel substituted 1,5-benzothiazepines incorporating the sulfonyl group were synthesized, showcasing the compound's utility in the development of materials with specific chemical properties (Chhakra et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-benzyl-8-(2-chlorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c21-16-8-4-5-9-17(16)29(27,28)23-12-10-20(11-13-23)18(25)24(19(26)22-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOFGGYBRJKLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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